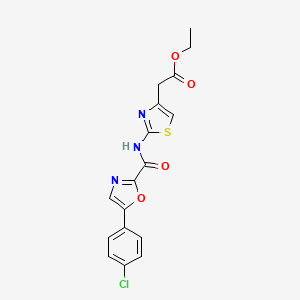

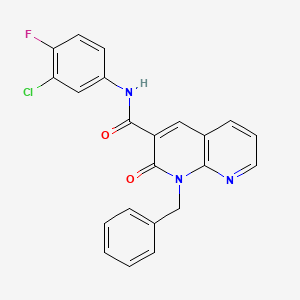

![molecular formula C16H13BrFNO3 B2992319 Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate CAS No. 330677-55-9](/img/structure/B2992319.png)

Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate is a chemical compound with the molecular formula C11H10BrFO3 and a molecular weight of 289.10 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate consists of an ethyl ester group attached to a benzoyl group, which is further substituted with bromo and fluoro groups .Physical And Chemical Properties Analysis

Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate is a solid with a melting point of 40-44 °C . Its SMILES string is CCOC(=O)CC(=O)c1ccc(Br)cc1F .Applications De Recherche Scientifique

Synthesis of Peptidyl Derivatives for Potential Proteinase Inhibition

Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a compound sharing structural similarities with Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate, was synthesized via a Reformatsky reaction. This compound, after debenzylating, was coupled to Boc·Ala·Ala·Pro·OH, indicating its application in developing potential proteinase inhibitors (Angelastro et al., 1992).

Study of Monoamine Oxidase Inhibitors and Anticonvulsant Properties

Ethyl 2-substituted styryl-6-bromo-4-oxoquinazoline-3-(4-benzoates) were prepared by reacting bromoacetanil with ethyl-4-aminobenzoates, including structures related to Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate. These compounds were then converted to hydrazides to study their potential as monoamine oxidase inhibitors and for their anticonvulsant properties (Misra et al., 1980).

Selective Removal and Recovery of Anions

A study on the selective precipitation of anions using derivatives of Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate, such as 4-aminobenzoic acid, (1-(4-pyridinyl)-2-(1-piperidinyl)ethyl ester, was conducted. This compound showed significant selectivity towards oxyanions of Group VIB and vanadium, illustrating its potential in environmental and analytical chemistry for the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that similar compounds can interact with a variety of proteins and enzymes in the body .

Mode of Action

It’s known that brominated and fluorinated compounds often act as electron-withdrawing substituents, which can influence the reactivity of the molecule .

Biochemical Pathways

Similar compounds are known to participate in various reactions, including free radical bromination and nucleophilic substitution .

Pharmacokinetics

The compound’s molecular weight (28910) and solid form suggest that it may have certain bioavailability characteristics .

Result of Action

It’s known that similar compounds can undergo reduction to yield aldehydes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability .

Propriétés

IUPAC Name |

ethyl 4-[(4-bromo-2-fluorobenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrFNO3/c1-2-22-16(21)10-3-6-12(7-4-10)19-15(20)13-8-5-11(17)9-14(13)18/h3-9H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNQOHJRDRYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-(2-((3-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamido)benzoate](/img/structure/B2992237.png)

![N-[1-(pyrimidin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2992240.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2992241.png)

![1-[(4-Fluorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2992245.png)

![2-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2992247.png)

![7-(4-fluorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2992249.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2992254.png)

![6-chloro-N-{2-[(oxan-2-yl)methoxy]phenyl}pyridine-3-sulfonamide](/img/structure/B2992259.png)